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Compound of Interest

Compound Name: 2-chloro-N-propylacetamide

Cat. No.: B077628 Get Quote

An objective comparison of computationally predicted toxicity for 2-chloro-N-propylacetamide
against established experimental data for related chloroacetanilide herbicides.

This guide provides a comprehensive overview of the in silico predicted toxicity of 2-chloro-N-
propylacetamide, a member of the chloroacetanilide class of herbicides. For researchers,

scientists, and drug development professionals, this comparative analysis offers valuable

insights into the potential toxicological profile of this compound. By juxtaposing the

computationally generated data with existing experimental toxicity data for structurally similar

and widely studied herbicides—alachlor, butachlor, and propachlor—this document aims to

provide a robust framework for early-stage hazard assessment.

The following sections detail the predicted toxicity endpoints for 2-chloro-N-propylacetamide,

a summary of experimental data for comparator compounds, detailed experimental protocols

for key toxicity assays, and visualizations of the predictive workflow and a relevant toxicity

pathway.

Comparative Toxicity Data
The tables below summarize the in silico toxicity predictions for 2-chloro-N-propylacetamide
and the corresponding experimental data for the comparator herbicides.

Table 1: Acute Oral Toxicity
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Compound
Prediction/Test
Type

Species LD50 (mg/kg) Toxicity Class

2-chloro-N-

propylacetamide

In silico (ProTox-

II)
Rat 300 3 (Toxic)

2-chloro-N-

propylacetamide
In silico (T.E.S.T.) Rat 547.6 4 (Harmful)

Alachlor Experimental Rat 930 - 1350[1] 4 (Harmful)

Butachlor Experimental Rat 2000 4 (Harmful)

Propachlor Experimental Rat 1800[2] 4 (Harmful)

Table 2: Mutagenicity (Ames Test)
Compound Prediction/Test Type Result

2-chloro-N-propylacetamide In silico (General Prediction) Predicted Non-mutagenic

Alachlor Experimental
Generally Non-mutagenic in in

vivo mammalian systems[3]

Butachlor Experimental
No convincing evidence for

genotoxicity in vivo

Propachlor Experimental
Not considered to be

genotoxic[4]

Table 3: Carcinogenicity
Compound Prediction/Test Type Result

2-chloro-N-propylacetamide In silico (General Prediction) Predicted Non-carcinogenic

Alachlor Experimental
Oncogenic in rats and mice at

high doses[5]

Butachlor Experimental Suspected carcinogen

Propachlor Experimental
No evidence of

carcinogenicity[4]
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Table 4: Aquatic Toxicity
Compound

Prediction/Test
Type

Species LC50/EC50 (mg/L)

2-chloro-N-

propylacetamide
In silico (T.E.S.T.) Daphnia magna (48h) 15.8

2-chloro-N-

propylacetamide
In silico (T.E.S.T.) Fathead minnow (96h) 4.5

Alachlor Experimental Daphnia magna (48h) 10

Butachlor Experimental Daphnia magna (48h) 2.4

Propachlor Experimental Daphnia magna (48h) 7.8

Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below.

Acute Oral Toxicity (LD50) in Rats (as per OECD
Guideline 401)

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are

acclimatized to laboratory conditions for at least five days prior to the study.

Housing and Feeding: Rats are housed in individual cages with controlled temperature and a

12-hour light/dark cycle. They are provided with standard laboratory diet and water ad

libitum, with fasting overnight before dosing.

Dose Administration: The test substance is administered orally by gavage in a single dose.

The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

Dose Levels: A preliminary range-finding study is conducted to determine the appropriate

dose levels for the main study. In the main study, at least three dose levels are used, spaced

to produce a range of toxic effects and mortality rates.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days after dosing.
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Necropsy: All animals (including those that die during the study and survivors at termination)

are subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using a standard statistical method, such as probit

analysis.

Bacterial Reverse Mutation Test (Ames Test) (as per
OECD Guideline 471)

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli are used,

which are auxotrophic for histidine or tryptophan, respectively. These strains are selected to

detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).[3][6]

Metabolic Activation: The test is performed with and without a metabolic activation system

(S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent. This

is to detect mutagens that require metabolic activation.[6]

Test Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9

mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in

the absence of the required amino acid) is counted for each plate.

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in

the number of revertant colonies and/or a reproducible, significant increase in the number of

revertants at one or more concentrations.

Daphnia sp. Acute Immobilisation Test (as per OECD
Guideline 202)

Test Organism: Young Daphnia magna (less than 24 hours old) are used.

Test Conditions: The test is conducted in a defined aqueous medium under controlled

temperature (20 ± 2°C) and light conditions (16-hour light/8-hour dark cycle).
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Test Concentrations: A range of at least five concentrations of the test substance is prepared.

A control group (no test substance) is also included.

Procedure: Daphnids are exposed to the test concentrations for 48 hours. The number of

immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the

inability to swim within 15 seconds after gentle agitation of the test vessel.[7]

Data Analysis: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48

hours is determined using statistical methods.

Visualizations
The following diagrams illustrate the workflow for in silico toxicity prediction and a generalized

signaling pathway for chloroacetanilide herbicide toxicity.
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Caption: Workflow for in silico toxicity prediction of a chemical compound.
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Caption: Generalized signaling pathway for chloroacetanilide herbicide toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b077628#in-silico-toxicity-prediction-for-2-chloro-n-
propylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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